molecular formula C13H16N2O5S B2732428 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide CAS No. 954714-95-5

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide

Cat. No.: B2732428
CAS No.: 954714-95-5
M. Wt: 312.34
InChI Key: PKVPHTIBSWWWKG-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a complex structure comprising a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked to a 5-oxopyrrolidin (pyrrolidinone) ring system, which is further functionalized with a methanesulfonamide group . The molecular formula of the compound is C 13 H 16 N 2 O 5 S and it has a molecular weight of 312.34 g/mol . Its structure can be represented by the SMILES notation: CS(=O)(=O)NCC1CC(=O)N(c2ccc3c(c2)OCO3)C1 . This compound is supplied with the CAS Registry Number 954714-95-5 . Compounds containing the benzo[d][1,3]dioxole scaffold and sulfonamide functional groups are frequently investigated in scientific research for their diverse biological activities. Related analogues have been studied for potential applications such as cytotoxic agents against cancer cell lines and as ligands for detecting heavy metal ions . The structural features of this compound make it a valuable intermediate or target molecule for researchers exploring novel enzyme inhibitors, receptor modulators, and other bioactive agents. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-21(17,18)14-6-9-4-13(16)15(7-9)10-2-3-11-12(5-10)20-8-19-11/h2-3,5,9,14H,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVPHTIBSWWWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to effects such as cell cycle arrest or apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide. Key differences and implications are highlighted:

Structural Analogues with Pyrrolidinone Cores

Compound Name Structure Key Differences Biological/Physicochemical Implications Reference
N-{[(3R)-1-cyclopentyl-5-oxopyrrolidin-3-yl]methyl}methanesulfonamide (8UJ) 5-oxopyrrolidinone with cyclopentyl-N and methanesulfonamide Cyclopentyl vs. benzo[d][1,3]dioxol-5-yl substituent - Cyclopentyl increases lipophilicity, potentially enhancing membrane permeability.
- Benzo[d][1,3]dioxole may improve target binding via aromatic interactions.
- Both retain methanesulfonamide for solubility.
(2R,3R,4S)-ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (7) Pyrrolidine (non-oxidized) with ester and methoxyphenyl groups - Lack of 5-oxo group reduces rigidity.
- Ester substituent may lower metabolic stability.
- Reduced conformational rigidity could decrease target specificity.
- Ester hydrolysis may alter pharmacokinetics.

Benzo[d][1,3]dioxole-Containing Compounds

Compound Name Structure Key Differences Biological/Physicochemical Implications Reference
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole core with acetamide linker - Benzimidazole replaces pyrrolidinone.
- Acetamide linker vs. methanesulfonamide.
- Benzimidazole may enhance aromatic stacking.
- Acetamide could reduce solubility compared to sulfonamide.
4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide (B20) Benzamide core with chloromethyl and isopropylcarbamoyl groups - Benzamide core lacks pyrrolidinone.
- Chloromethyl group introduces reactivity.
- Chloromethyl may confer covalent binding potential.
- Rigid benzamide could limit conformational flexibility.

Sulfonamide Derivatives

Compound Name Structure Key Differences Biological/Physicochemical Implications Reference
N'-((6-Iodobenzo[d][1,3]dioxol-5-yl)methylene)-4-methylbenzenesulfonohydrazide (3c) Aryl sulfonohydrazide with iodobenzo[d][1,3]dioxole - Hydrazide vs. methanesulfonamide.
- Iodo substituent adds steric bulk.
- Hydrazide may increase metabolic liability.
- Iodo group could enable radiolabeling for imaging.
MDMEO (N-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-O-methylhydroxylamine) Hydroxylamine derivative with benzodioxole - Hydroxylamine group vs. sulfonamide.
- Propan-2-yl chain alters geometry.
- Hydroxylamine may pose toxicity risks.
- Shorter chain reduces steric hindrance.

Key Findings from Comparative Analysis

Replacement with benzimidazole (compound 28) or benzamide (B20) alters binding modes due to differences in aromaticity and flexibility .

Substituent Effects :

  • Benzo[d][1,3]dioxole : Enhances metabolic stability via O-demethylenation resistance compared to simple aryl groups (e.g., MDMEO) .
  • Methanesulfonamide : Improves solubility and hydrogen-bonding capacity relative to esters (compound 7) or hydrazides (3c) .

Biological Relevance: Compound 8UJ (PDB: 8UJ) shares the methanesulfonamide-pyrrolidinone motif but substitutes benzo[d][1,3]dioxole with cyclopentyl, highlighting trade-offs between lipophilicity and π-π interactions .

Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article synthesizes various research findings regarding its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound's structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H21NO3S\text{C}_{17}\text{H}_{21}\text{N}\text{O}_{3}\text{S}

This molecular framework is significant in determining the compound's interaction with biological systems.

1. Anticancer Activity

Research has demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit notable anticancer properties. A study evaluating various benzodioxole derivatives reported that those with amide functionalities showed enhanced cytotoxicity against cancer cell lines, particularly Hep3B cells. The IC50 values for these compounds ranged from 3.94 to 9.12 mM, indicating a strong potential for anticancer applications .

Table 1: Cytotoxicity of Benzodioxole Derivatives

CompoundCell LineIC50 (mM)
2aHep3B3.94
2bHep3B9.12
DOXHep3BReference

The results suggest that this compound could be a promising candidate for further development in cancer therapy.

2. Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have indicated moderate inhibitory effects on COX1 and COX2 enzymes, suggesting potential applications in treating inflammatory diseases .

Table 2: COX Inhibition Activity of Related Compounds

CompoundCOX1 InhibitionCOX2 Inhibition
Compound AModerateHigh
Compound BLowModerate

3. Antioxidant Properties

The antioxidant activity of benzodioxole derivatives has also been explored. A study utilized the DPPH assay to evaluate the free radical scavenging ability of various synthesized compounds. Results indicated that several derivatives exhibited significant antioxidant activity comparable to established antioxidants like Trolox .

Case Study 1: Anticancer Evaluation

In a comprehensive study by Hawash et al., the anticancer effects of benzodioxole derivatives were investigated using the MTS assay on Hep3B cells. The findings revealed that compound 2a significantly inhibited cell cycle progression at the G2-M phase, demonstrating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

Another study focused on the synthesis of benzodioxole derivatives aimed at evaluating their COX inhibitory activity. The results showed that certain derivatives had better selectivity for COX2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their therapeutic potential in managing inflammation .

Q & A

Q. Purification :

  • Use flash chromatography with gradients of ethyl acetate/hexane for intermediate isolation.
  • Final purification via preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing analogs?

Answer:
Address discrepancies through:

  • Standardized assays : Replicate activity tests (e.g., enzyme inhibition, cytotoxicity) under identical conditions (pH, temperature, cell lines) to isolate compound-specific effects .
  • Structural validation : Confirm batch purity via ¹H/¹³C NMR and HRMS to rule out impurities influencing activity .
  • Metabolic profiling : Compare metabolic stability using liver microsomes to identify if instability (e.g., O-demethylenation) alters observed bioactivity .

Basic: Which analytical techniques are critical for characterizing structural integrity and purity?

Answer:

  • NMR spectroscopy :
    • ¹H NMR confirms substitution patterns (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm).
    • ¹³C NMR verifies carbonyl (δ 170–175 ppm) and sulfonamide (δ 45–50 ppm) groups .
  • Mass spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺ with <5 ppm error .
  • HPLC : Purity >95% confirmed using a C18 column (λ = 254 nm) .

Advanced: What methodological approaches are recommended for elucidating the structure-activity relationship (SAR)?

Answer:

  • Systematic modifications :
    • Vary substituents on the pyrrolidinone ring (e.g., methyl, halogen) to assess steric/electronic effects on target binding .
    • Replace methanesulfonamide with arylsulfonamides to study hydrophobic interactions .
  • Computational modeling :
    • Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., kinases) to predict binding modes .
    • Calculate physicochemical properties (LogP, PSA) to correlate with bioavailability .

Q. Table 1: Key SAR Observations

ModificationImpact on ActivityReference
Benzo[d][1,3]dioxole removal↓ Binding affinity (50–70%)
Sulfonamide → Carbamate↑ Metabolic stability

Advanced: How can researchers investigate potential off-target interactions?

Answer:

  • In vitro profiling : Screen against a panel of 50+ kinases/pharmacologically relevant targets (e.g., CEREP assay) .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) for suspected off-targets .
  • Transcriptomics : Treat cell lines (e.g., HEK293) and analyze RNA-seq data to identify dysregulated pathways .

Advanced: What strategies address discrepancies between computational predictions and experimental results for physicochemical properties?

Answer:

  • Validation via multiple methods :
    • Compare predicted LogP (ChemAxon) with experimental shake-flask measurements .
    • Use Mercury CSD to analyze crystallographic data (e.g., torsion angles, puckering) for conformational validation .
  • Solubility enhancement :
    • Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., HCl salt) to align predicted/observed solubility .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store at -20°C under inert atmosphere (argon) in amber vials to prevent oxidation/hydrolysis .
  • Confirm stability via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How can metabolic pathways be mapped for this compound?

Answer:

  • In vitro assays :
    • Incubate with human liver microsomes (HLM) and NADPH to identify Phase I metabolites (e.g., hydroxylation, O-demethylenation) .
    • Use LC-QTOF-MS to detect glutathione adducts for reactive metabolite screening .
  • In silico tools :
    • Predict sites of metabolism with Meteor Nexus (prioritize benzo[d][1,3]dioxole and pyrrolidinone regions) .

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